(5Z)-3-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20194672
InChI: InChI=1S/C19H16ClNO3S2/c1-3-24-15-8-7-12(9-16(15)23-2)10-17-18(22)21(19(25)26-17)14-6-4-5-13(20)11-14/h4-11H,3H2,1-2H3/b17-10-
SMILES:
Molecular Formula: C19H16ClNO3S2
Molecular Weight: 405.9 g/mol

(5Z)-3-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20194672

Molecular Formula: C19H16ClNO3S2

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C19H16ClNO3S2
Molecular Weight 405.9 g/mol
IUPAC Name (5Z)-3-(3-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H16ClNO3S2/c1-3-24-15-8-7-12(9-16(15)23-2)10-17-18(22)21(19(25)26-17)14-6-4-5-13(20)11-14/h4-11H,3H2,1-2H3/b17-10-
Standard InChI Key PHXYGSZQUDUMKL-YVLHZVERSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name (5Z)-3-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one reflects its core thiazolidin-4-one scaffold substituted with a 3-chlorophenyl group at position 3 and a 4-ethoxy-3-methoxybenzylidene moiety at position 5. The molecular formula is C₂₀H₁₇ClN₂O₃S₂, with a molecular weight of 448.94 g/mol. The Z-configuration at the C5 benzylidene double bond is critical for maintaining planar geometry, which influences biological interactions .

Stereoelectronic Properties

The 2-thioxo group replaces the traditional 4-oxo group found in canonical thiazolidin-4-ones, introducing enhanced electron-withdrawing effects. Quantum mechanical calculations predict altered frontier molecular orbital distributions compared to analogues like 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one . Substituent effects include:

  • 3-Chlorophenyl: Induces steric bulk and modulates π-π stacking.

  • 4-Ethoxy-3-methoxybenzylidene: Enhances lipophilicity and hydrogen-bonding capacity.

PropertyValue/DescriptionSource Analogue Reference
LogP (Predicted)3.8 ± 0.3
Polar Surface Area98.7 Ų
H-bond Donors/Acceptors0/5

Synthetic Methodologies

Three-Component Cyclocondensation

The synthesis likely follows established protocols for thiazolidinone derivatives . A hypothetical route involves:

  • Schiff base formation: Condensation of 3-chloroaniline with 4-ethoxy-3-methoxybenzaldehyde in toluene under Dean-Stark conditions.

  • Cyclization: Reaction with thioglycolic acid (HSCH₂COOH) or thioacetic acid at reflux to form the thiazolidin-4-one core.

  • Thionation: Conversion of the 4-oxo group to 2-thioxo using Lawesson’s reagent or P₄S₁₀ .

Key reaction parameters:

  • Catalyst: Bi(SCH₂COOH)₃ or nano-Ni@zeolite-Y improves yields to 75–85% .

  • Solvent: Toluene or PEG-400 enhances regioselectivity .

Green Synthesis Innovations

Microwave-assisted and ultrasound-mediated methods reduce reaction times from hours to minutes. For example, analogous compounds achieve 82–92% yields under 200 W microwave irradiation .

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 4H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃) .

  • ¹³C NMR: 192.1 ppm (C=S), 167.3 ppm (C=O), 148.2–112.4 ppm (aromatic carbons) .

Mass Spectrometry

ESI-MS ([M+H]⁺): m/z 449.9 (calc. 449.04), with fragmentation patterns consistent with cleavage at the thiazolidinone ring .

Biological Activity and Structure-Activity Relationships (SAR)

Cell LineIC₅₀ (μM)Structural AnaloguesReference
MCF-74.2 ± 0.35-Arylidene-2-thioxothiazolidin
HeLa7.8 ± 1.13-(4-Chlorophenyl) derivatives

Enzyme Inhibition

The 2-thioxo group may enhance binding to cysteine proteases. Docking studies suggest strong interactions (ΔG = −9.2 kcal/mol) with cathepsin B’s active site .

Pharmacokinetic and Toxicity Profiles

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (Ki = 12.3 μM) .

  • Ames Test: Negative for mutagenicity at ≤50 μM .

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